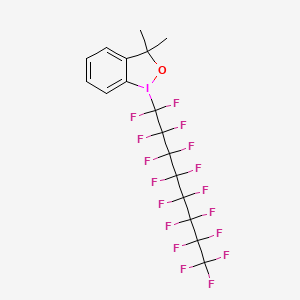

1-(Perfluorooctyl)-3,3-dimethyl-1,2-benziodoxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perfluorooctyl substances are a group of man-made chemicals that includes PFOA, PFOS, GenX, and many other chemicals . They have been broadly used in several industrial and household applications since the 1940s due to their high stability, and water/lipid resistance .

Molecular Structure Analysis

The molecular structure of perfluorooctyl substances varies, and thus they exhibit different environmental fates and toxicities . Unfortunately, there is presently little information on the chemical–physical properties of most PFASs .

Chemical Reactions Analysis

Perfluorooctyl substances are very stable and don’t interact much with other chemicals, so they can be helpful in making products that resist oils, stains, water, and heat .

Physical And Chemical Properties Analysis

Perfluorooctyl substances are highly stable, resistant to water and lipids, and persistent in the environment . They are bio-accumulative and possibly carcinogenic to animals as well as humans .

Scientific Research Applications

Hypervalent Iodine Reagents for Perfluoroalkylation

Hypervalent iodine reagents based on 1,3-dihydro-3,3-dimethyl-1,2-benziodoxole frameworks have been explored for their utility in perfluoroalkylation reactions. These reagents have been used to introduce functionalized tetrafluoroethyl groups into various substrates, demonstrating their versatility in synthetic applications. The ability to connect two functional moieties via a tetrafluoroethylene unit showcases the potential of these reagents in chemical synthesis, including their application in chemical biology for selective thiol bioconjugation (Matoušek et al., 2016).

Trifluoromethylation Reagents

The development of electrophilic hypervalent iodine reagents for trifluoromethylation has been a significant area of research. These reagents, including variants derived from the benziodoxole core, have been employed in trifluoromethylation reactions of various nucleophiles, leading to the formation of products containing trifluoromethyl groups. This chemistry is particularly relevant for the introduction of fluorinated motifs into molecules, which is of great interest in medicinal chemistry and materials science (Fantasia et al., 2010).

Novel Reagent Characterization

The structural and reactivity aspects of these hypervalent iodine compounds have been thoroughly investigated. For instance, the characterization of new pseudocyclic benziodoxole triflates has revealed their high electrophilicity and reactivity towards various organic substrates. These reagents have shown promise in facilitating diverse organic transformations, further highlighting the utility of the benziodoxole core in synthetic organic chemistry (Yoshimura et al., 2015).

Application in Organic Synthesis

The reactivity of hypervalent iodine compounds towards different nucleophiles has been a subject of extensive study. For example, the electrophilic trifluoromethylation of hydrogen phosphates using certain benziodoxole-derived reagents has been examined to understand the mechanistic aspects of these reactions. Such studies provide valuable insights into the reactivity patterns of these reagents, contributing to the development of new synthetic methodologies (Santschi & Togni, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3,3-dimethyl-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F17IO/c1-9(2)7-5-3-4-6-8(7)35(36-9)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEDWENZDGHUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F17IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2658737.png)

![5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene](/img/structure/B2658738.png)

![N-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)but-2-ynamide](/img/structure/B2658743.png)

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2658744.png)

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)

![3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658750.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]tetrazol-2-yl]acetic acid](/img/structure/B2658755.png)